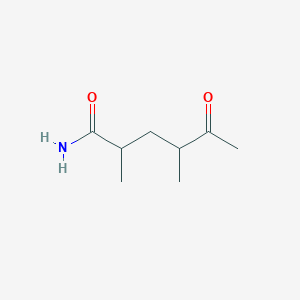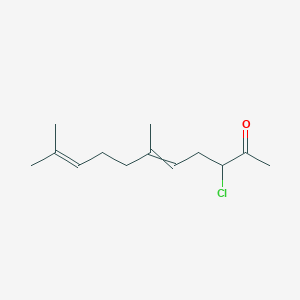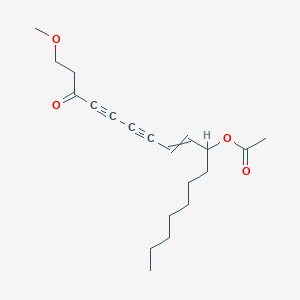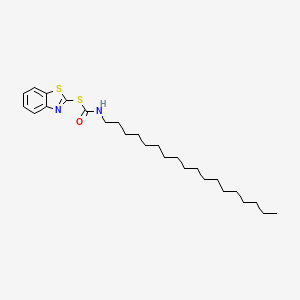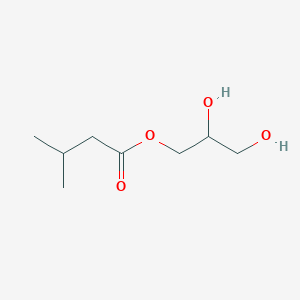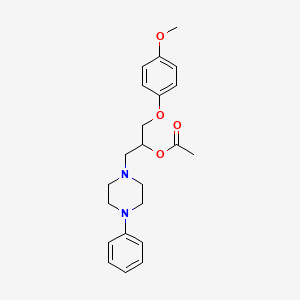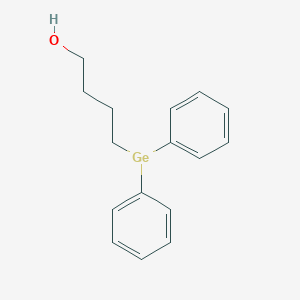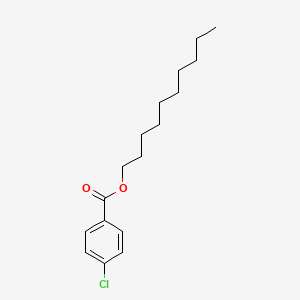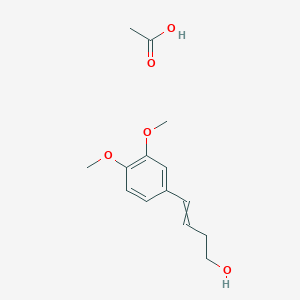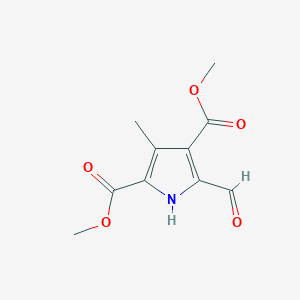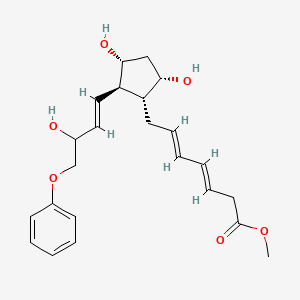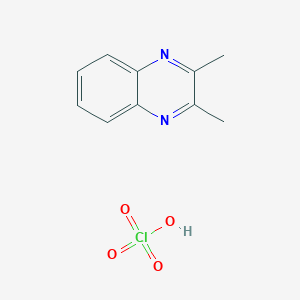![molecular formula C9H16O5 B14481397 Ethyl [4-(hydroxymethyl)-2-methyl-1,3-dioxolan-2-yl]acetate CAS No. 64951-20-8](/img/structure/B14481397.png)
Ethyl [4-(hydroxymethyl)-2-methyl-1,3-dioxolan-2-yl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl [4-(hydroxymethyl)-2-methyl-1,3-dioxolan-2-yl]acetate is an organic compound with a complex structure that includes a dioxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl [4-(hydroxymethyl)-2-methyl-1,3-dioxolan-2-yl]acetate typically involves the reaction of ethyl acetate with a suitable dioxolane precursor under acidic conditions. The reaction conditions often require a catalyst to facilitate the formation of the dioxolane ring.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl [4-(hydroxymethyl)-2-methyl-1,3-dioxolan-2-yl]acetate can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Ethyl [4-(hydroxymethyl)-2-methyl-1,3-dioxolan-2-yl]acetate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl [4-(hydroxymethyl)-2-methyl-1,3-dioxolan-2-yl]acetate involves its interaction with specific molecular targets and pathways. The dioxolane ring structure allows it to participate in various chemical reactions, influencing its reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A simpler ester with similar reactivity but lacking the dioxolane ring.
Methyl [4-(hydroxymethyl)-2-methyl-1,3-dioxolan-2-yl]acetate: A similar compound with a methyl group instead of an ethyl group.
Uniqueness
This compound is unique due to its dioxolane ring, which imparts specific chemical properties and reactivity. This makes it valuable in applications where such a structure is beneficial.
Properties
CAS No. |
64951-20-8 |
|---|---|
Molecular Formula |
C9H16O5 |
Molecular Weight |
204.22 g/mol |
IUPAC Name |
ethyl 2-[4-(hydroxymethyl)-2-methyl-1,3-dioxolan-2-yl]acetate |
InChI |
InChI=1S/C9H16O5/c1-3-12-8(11)4-9(2)13-6-7(5-10)14-9/h7,10H,3-6H2,1-2H3 |
InChI Key |
WHYWEKHWSBYABN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1(OCC(O1)CO)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


